Cas no 921872-70-0 (2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide)

2-Fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a fluorinated benzamide derivative featuring a dihydropyridazine core. This compound is of interest in medicinal chemistry due to its structural motif, which combines a fluorine-substituted aromatic ring with a heterocyclic scaffold. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the dihydropyridazine moiety may contribute to selective binding interactions. Its molecular architecture suggests potential utility as an intermediate in the synthesis of biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's well-defined structure allows for precise modifications, making it a valuable candidate for exploratory research in drug discovery and development.
2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide structure
921872-70-0 structure
Product name:2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
CAS No:921872-70-0
MF:C19H16FN3O2
MW:337.347647666931
CID:5954790
PubChem ID:18569599

2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide
    • 2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
    • F2236-0018
    • 2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
    • 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
    • AKOS024629867
    • 921872-70-0
    • Inchi: 1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25)
    • InChI Key: YXVGZDCPIUZICY-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=CC=C2)C=CC1=O)(=O)C1=CC=CC=C1F

Computed Properties

  • Exact Mass: 337.12265492g/mol
  • Monoisotopic Mass: 337.12265492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.8Ų

2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0018-4mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2236-0018-2mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2236-0018-10mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2236-0018-2μmol
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0018-5μmol
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2236-0018-10μmol
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2236-0018-5mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0018-3mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0018-1mg
2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
921872-70-0 90%+
1mg
$54.0 2023-05-16

Additional information on 2-fluoro-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzamide

2-Fluoro-N-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS No. 921872-70-0): A Comprehensive Overview

The compound 2-fluoro-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide, identified by the CAS registry number 921872-70-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The structure of this molecule incorporates a fluorine atom, a benzamide group, and a dihydropyridazine ring system, making it a unique candidate for research in medicinal chemistry and drug design.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The synthesis of 921872-70-0 typically involves multi-step processes, including nucleophilic substitutions, condensation reactions, and oxidation steps. Researchers have employed strategies such as the Huisgen cycloaddition and palladium-catalyzed cross-couplings to achieve high yields and purity in the preparation of this compound. These methods not only highlight the versatility of modern synthetic techniques but also underscore the importance of understanding reaction mechanisms in organic chemistry.

The structural features of 921872-70-0 are particularly intriguing. The presence of a fluorine atom at the para position of the benzene ring introduces electronic effects that can modulate the molecule's reactivity and pharmacokinetic properties. Additionally, the dihydropyridazine ring system contributes to the compound's rigidity and planarity, which are critical for interactions with biological targets such as enzymes or receptors. Recent studies have focused on how these structural elements influence the molecule's ability to act as a kinase inhibitor or a modulator of ion channels.

From a biological standpoint, 921872-70-0 has shown promising activity in preclinical models. For instance, it has demonstrated selective inhibition against certain protein kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases. Moreover, its ability to penetrate cellular membranes efficiently suggests potential utility in drug delivery systems. Advanced computational methods, such as molecular docking and dynamics simulations, have been instrumental in elucidating these bioactive properties.

Another area of interest is the compound's photophysical properties. Due to its conjugated π-systems, 921872-70-0 exhibits fluorescence under specific conditions, making it a candidate for applications in sensors or imaging agents. Researchers have explored its use in detecting metal ions or pH changes, which could be valuable in diagnostic tools or environmental monitoring systems.

Looking ahead, the development of analogs based on 921872-70-0 is expected to further expand its applications. By modifying substituents on the benzamide or dihydropyridazine rings, chemists can tailor the molecule's properties for specific therapeutic or industrial uses. Collaborative efforts between academia and industry are likely to accelerate this process, bringing innovative solutions to challenges in healthcare and materials science.

In conclusion, 921872-70-0 stands as a testament to the progress in organic synthesis and its intersection with biological sciences. Its unique structure, coupled with emerging research findings, positions it as a valuable asset in both academic exploration and industrial innovation. As our understanding of this compound deepens, so too does its potential to contribute meaningfully to advancements across multiple disciplines.

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